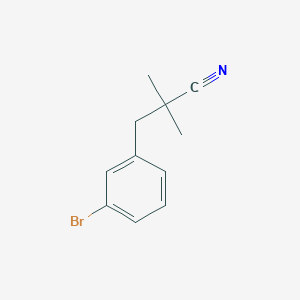
3-(3-Bromophenyl)-2,2-dimethylpropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-bromophenyl precursor with a 2,2-dimethylpropanenitrile derivative. The exact method would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms and the 3D arrangement of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the nitrile group. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrile group can undergo various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Applications De Recherche Scientifique
- Significance : Phthalocyanines are versatile compounds with applications in photodynamic therapy, solar cells, and sensors. Understanding their properties through precise synthesis and characterization is crucial for optimizing their performance .
- Significance : Enzyme inhibitors play a vital role in drug discovery and understanding biochemical pathways. This compound’s inhibitory properties can be harnessed for targeted therapies .
- Significance : Its incorporation into complex molecules allows researchers to access diverse chemical structures. This versatility is valuable for designing new pharmaceuticals, agrochemicals, and dyestuffs .
- Significance : Coumarins exhibit various biological activities, including anticoagulant, antioxidant, and anticancer properties. Understanding their structure-activity relationships aids drug design .
- Significance : These analogs are evaluated for their anticancer potential. Molecular docking studies and toxicity predictions provide insights into their mechanisms of action .
Phthalocyanine Synthesis and Characterization
Enzyme Inhibition
Organic Synthesis
Coumarin Derivatives
Anticancer Activity
Mécanisme D'action
Target of Action
Similar bromophenyl compounds have been known to target proteins like mitogen-activated protein kinase .
Mode of Action
Bromophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This pathway involves the coupling of chemically differentiated fragments in electronically divergent processes with a metal catalyst .
Pharmacokinetics
A related compound, bh, was studied in rats, where it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL 100 ± 045 h after oral administration .
Result of Action
The suzuki–miyaura cross-coupling reaction it likely participates in is known to result in the formation of new carbon–carbon bonds .
Action Environment
The action of 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile, like other organoboron reagents used in Suzuki–Miyaura coupling, is influenced by the reaction conditions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWYUIJXIRXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2,2-dimethylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3217527.png)

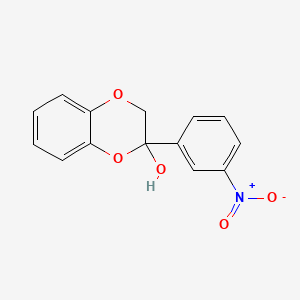
![2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3217544.png)
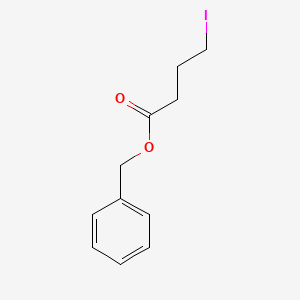
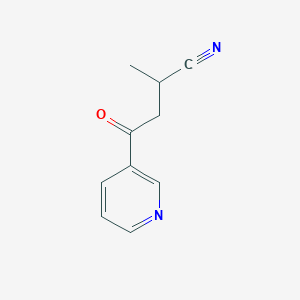
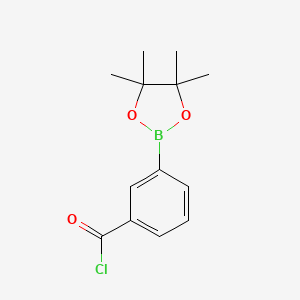
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride](/img/structure/B3217576.png)

![[(2-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217589.png)
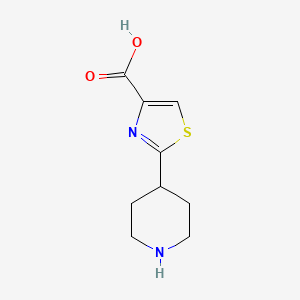

![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)